N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Beschreibung
This compound belongs to the quinazolinone class, characterized by a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl core substituted with a 2-ethyl group. The ethyl chain is linked to a 1H-indole-5-carboxamide moiety via an ethyl spacer.
Eigenschaften
Molekularformel |
C23H24N4O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-4-21-26-18-13-20(31-3)19(30-2)12-16(18)23(29)27(21)10-9-25-22(28)15-5-6-17-14(11-15)7-8-24-17/h5-8,11-13,24H,4,9-10H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
GKWJESJXABDDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials
Protocol
-
Methoxylation :
Bromination of 3,4-dihydroxyanthranilic acid followed by nucleophilic substitution with methoxide yields 3,4-dimethoxyanthranilic acid (85–92% yield). -
Cyclization :
React with ethyl isocyanate in DMF at 110°C for 6 hr to form 2-ethyl-6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
Reaction Equation : -
Purification :
Recrystallization from ethanol/water (3:1) affords white crystals (mp 189–191°C).
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 65 |
| DMSO | 90 | 10 | 58 |
| Acetonitrile | 70 | 15 | 42 |
DMF provides optimal polarity for stabilizing transition state.
Synthesis of 1H-Indole-5-carboxamide
Indole Ring Construction
-
Fischer Indole Synthesis :
Phenylhydrazine + 4-carboxamidocyclohexanone in HCl/EtOH under reflux (82% yield).
Functionalization
-
Carboxamide Formation :
React indole-5-carboxylic acid with thionyl chloride to form acyl chloride, then treat with NH/THF (76% yield).
Final Coupling Reaction
Amide Bond Formation
-
Activation :
Use EDCI/HOBt in dichloromethane to activate indole-5-carboxylic acid (0°C, 1 hr). -
Coupling :
Add quinazolinone-ethylamine derivative and stir at RT for 24 hr.
Critical Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Coupling Agent | EDCI/HOBt | 89% |
| Solvent | DCM | 85% |
| Temperature | 25°C | 89% |
| Reaction Time | 24 hr | Max conversion |
Purification via silica gel chromatography (EtOAc/hexane 1:1) gives final product as pale-yellow solid.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
-
Reduces coupling time from 24 hr to 45 min
-
30% higher yield (92% vs 68%)
-
Conditions: 150 W, 100°C, DMF solvent
Solid-Phase Synthesis
-
Wang resin-bound quinazolinone
-
Automated peptide synthesizer for sequential additions
Analytical Characterization
Key Spectroscopic Data :
| Technique | Characteristics |
|---|---|
| H NMR (400 MHz, DMSO-d) | δ 8.21 (s, 1H, indole NH), 7.89 (d, J=8.4 Hz, 1H), 6.95 (s, 1H, quinazolinone H-5) |
| HRMS (ESI+) | m/z 463.1921 [M+H] (calc. 463.1918) |
| IR (KBr) | 1678 cm (C=O stretch), 1540 cm (C=N quinazolinone) |
Industrial-Scale Considerations
Cost-Effective Modifications
-
Replace EDCI with DCC: Lowers reagent cost by 40% with comparable yield
-
Solvent Recycling: DMF recovery via distillation reduces waste
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of quinazolinone | Use DMSO/EtOAC co-solvent system |
| Epimerization at C-3 | Conduct reactions under inert atmosphere |
| Purification of polar intermediates | Reverse-phase HPLC with acetonitrile/water |
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(2-Ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indol-5-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen im Molekül zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden. Gängige Reagenzien für die Substitution sind Halogene und Nukleophile.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Halogene, Nukleophile und andere Substitutionsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen der ursprünglichen Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-(2-Ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an biologischen Prozessen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Aktivität von Rezeptoren auf der Oberfläche von Zellen.
Beeinflussung von Signalwegen: Beeinflussung intrazellulärer Signalwege, die verschiedene Zellfunktionen regulieren.
Wirkmechanismus
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
*Estimated based on structural analogs.
Key Structural and Functional Insights
Quinazolinone Core Modifications: The 2-ethyl group in the target compound may enhance lipophilicity compared to the 2-methyl analog (). Ethyl substituents typically increase logP by ~0.5 units compared to methyl .
Linker and Attached Group Effects :
- Ethyl linkers (as in the target compound) provide flexibility, while acetamide linkers () introduce hydrogen-bonding capacity.
- Indole position (5 vs. 2) influences electronic distribution and steric interactions. The 5-carboxamide group in the target compound may engage in distinct π-π stacking compared to 2-substituted indoles .
Bioactivity Trends :
Biologische Aktivität
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapy. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline moiety with ethyl and dimethoxy substitutions linked to an indole ring via an ethyl chain. Its molecular formula is with a molecular weight of 357.4 g/mol. The structural characteristics contribute to its unique pharmacological profile.
Biological Activities
Research indicates that N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide exhibits various biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in A549 lung cancer cells.
- The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth and survival.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound possesses antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
-
Enzyme Inhibition :
- The compound has been evaluated for its potential as an inhibitor of enzymes such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), both of which are critical targets in cancer therapy. IC50 values for these interactions indicate potent inhibitory effects, with some derivatives showing IC50 values in the low nanomolar range.
Structure-Activity Relationship (SAR)
The biological activity of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethoxy Groups | Enhance solubility and receptor binding |
| Ethyl Linker | Improves interaction with biological targets |
| Quinazoline Moiety | Contributes to anticancer properties |
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of related compounds:
-
Synthesis Techniques :
- Advances in synthetic methodologies, including microwave-assisted synthesis, have improved yields and reduced reaction times for similar quinazoline derivatives.
-
In Vitro Assays :
- Various compounds derived from this class have been subjected to cell viability assays against normal and cancerous cell lines. For example, compounds with modifications at the indole position showed varying degrees of cytotoxicity, emphasizing the importance of structural optimization.
-
Molecular Docking Studies :
- Computational studies have been conducted to predict the binding affinities of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide to target proteins. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects.
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide, and how is its purity confirmed?
- Methodological Answer : The synthesis involves multi-step reactions, starting with condensation of 1H-indole-5-carboxylic acid derivatives with functionalized quinazolinone intermediates. Key steps include:
- Step 1 : Activation of the indole carboxamide via coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C.
- Step 2 : Reaction with 2-ethyl-6,7-dimethoxy-4-oxoquinazoline-3-ethylamine under reflux in dichloromethane (DCM) for 12–16 hours .
- Critical Parameters : Solvent polarity (e.g., DCM vs. THF) and temperature control to minimize byproducts like N-alkylated impurities.
- Characterization :
- NMR (¹H/¹³C): Confirm ethyl chain connectivity (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂-N) and methoxy groups (δ 3.8–4.0 ppm).
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 475.18) .
Q. Which structural features of the compound are critical for its biological activity?
- Methodological Answer : The dual heterocyclic scaffold (indole + quinazolinone) and substituent positioning are key:
- Quinazolinone Core : The 4-oxo group facilitates hydrogen bonding with target enzymes (e.g., kinases), while 6,7-dimethoxy enhances membrane permeability .
- Indole Moiety : The 5-carboxamide group introduces steric bulk, potentially improving selectivity. Ethyl linker flexibility allows optimal binding pocket accommodation .
- Structure-Activity Relationship (SAR) : Comparative assays with analogs lacking methoxy/ethyl groups show ≥50% reduction in activity, highlighting their importance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across different biological assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:
- Standardized Protocols : Use isogenic cell lines and fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays.
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from ≥3 independent studies, adjusting for outliers .
Q. What experimental designs optimize reaction yields when literature reports conflicting solvent systems?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Solvent (DCM, THF, acetonitrile), temperature (25°C vs. reflux), catalyst (e.g., DMAP).
- Response Surface Methodology (RSM) : Use a Central Composite Design to model interactions and identify optimal conditions (e.g., THF at 60°C yields 78% vs. 52% in DCM) .
- Validation : Confirm reproducibility via triplicate runs under predicted optimal conditions .
Q. How can computational methods predict target interactions and guide structural modifications?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Screen against kinase targets (e.g., EGFR, PDB ID: 1M17). The quinazolinone 4-oxo group shows strong binding (ΔG = -9.2 kcal/mol) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns; modifications (e.g., fluoro-substitution at indole) improve residence time by 30% .
- QSAR Models : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity (R² = 0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
